(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane CAS 131365-11-2 properties
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane CAS 131365-11-2 properties
CAS 131365-11-2 | TBDMS-Propargyl Bromide
Executive Summary & Core Identity
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (commonly referred to as TBDMS-propargyl bromide ) is a bifunctional organosilicon building block used extensively in advanced organic synthesis. It serves as a robust, electrophilic source of the propargyl silane motif.
Distinct from its trimethylsilyl (TMS) analog, the tert-butyldimethylsilyl (TBDMS) group provides superior steric shielding and hydrolytic stability. This stability allows the alkyne terminus to survive reaction conditions (such as basic aqueous workups or mild nucleophilic attacks) that would cleave a TMS group, making it the reagent of choice for multi-step total syntheses and the construction of complex natural product scaffolds.
Chemical Identity
| Property | Detail |
| CAS Number | 131365-11-2 |
| IUPAC Name | (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane |
| Common Names | 3-Bromo-1-(tert-butyldimethylsilyl)propyne; TBDMS-propargyl bromide |
| Molecular Formula | C |
| Molecular Weight | 233.22 g/mol |
| SMILES | CC(C)(C)(C)C#CCBr |
| Structure | TBDMS–C≡C–CH |
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil.[1] |
| Boiling Point | ~85–90 °C @ 2 mmHg | Extrapolated from TMS analog (79-83°C) and predicted values (~216°C atm). Distillation under high vacuum is required to prevent decomposition. |
| Density | 1.113 g/mL | At 25 °C. Denser than water. |
| Refractive Index | Estimated range based on silyl alkyne trends. | |
| Solubility | Organic Solvents | Miscible with CH |
| Stability | Cold Storage (2–8 °C) | Sensitive to light and heat. The C–Br bond is labile; prolonged storage can lead to discoloration (HBr release). |
Synthesis & Preparation
Strategic Analysis
Direct lithiation of propargyl bromide is hazardous and prone to allenyl isomerization. The most reliable, high-purity synthesis utilizes propargyl alcohol as the starting material. This route ensures regiospecific silylation of the alkyne terminus followed by conversion of the alcohol to the bromide.
Protocol: The "Bis-Silylation/Deprotection" Route
This method is preferred for its operational simplicity and high yield (>85%).
Step 1: Generation of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol
-
Reagents : Propargyl alcohol (1.0 eq), n-BuLi (2.2 eq), TBDMSCl (2.2 eq), THF (anhydrous).
-
Procedure :
-
Cool a solution of propargyl alcohol in THF to -78 °C .
-
Add n-BuLi dropwise.[2] The first equivalent deprotonates the hydroxyl; the second deprotonates the terminal alkyne.
-
Add TBDMSCl (in THF) dropwise. This silylates both the oxygen and the carbon.
-
Warm to room temperature (RT) and stir for 3 hours.
-
Acid Hydrolysis : Add 10% aqueous HCl or AcOH/H
O. Stir for 1 hour. The O–Si bond is acid-labile and cleaves, while the C–Si bond (alkyne) remains intact due to the steric bulk of the TBDMS group. -
Workup : Extract with Et
O, wash with brine, dry over MgSO . -
Result : 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol.
-
Step 2: Bromination (Appel Reaction)
-
Reagents : Silyl alcohol (from Step 1), CBr
(1.1 eq), PPh (1.1 eq), CH Cl (DCM). -
Procedure :
-
Dissolve the silyl alcohol and CBr
in DCM at 0 °C . -
Add PPh
portion-wise to control the exotherm. -
Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.
-
Purification : Filter through a silica plug (to remove Ph
PO) and elute with hexanes. Concentrate and distill under reduced pressure.
-
Figure 1: Two-step synthetic pathway ensuring regiospecific installation of the TBDMS group on the alkyne carbon.
Reactivity & Applications
Mechanism of Action
The molecule features two distinct reactive sites:[3][4]
-
Electrophilic Carbon (C3) : The propargylic bromide is highly reactive toward nucleophiles (S
2). -
Protected Alkyne (C1-C2) : The TBDMS group acts as a "mask," preventing alkyne proton abstraction and shielding the triple bond from reduction or unwanted coupling.
Key Transformations
A. Propargylic Alkylation (C-C Bond Formation)
Reacts with enolates, cuprates, or Grignard reagents to introduce the protected alkyne unit.
-
Example: Reaction with a lithium enolate of a ketone yields a
-alkynyl ketone. -
Advantage: The TBDMS group prevents "zipper" isomerization of the internal alkyne to a terminal allene, a common side reaction with terminal alkynes.
B. The Nicholas Reaction
Although typically performed with dicobalt clusters, the TBDMS-propargyl cation is stabilized by the silicon beta-effect (though less than TMS). It serves as a precursor for generating propargylic cations using Lewis acids (e.g., BF
C. Danheiser Annulation
One of the most powerful applications. TBDMS-propargyl derivatives react with
Figure 2: Reactivity profile demonstrating the divergent utility of TBDMS-propargyl bromide in synthesis.
Handling & Safety Protocols
Hazard Class : Corrosive, Lachrymator.
-
Lachrymator : Like all propargyl bromides, this compound is a potent tear gas. All manipulations must occur in a functioning fume hood.
-
Explosion Hazard : While the TBDMS group adds weight and stability, propargyl bromides can be shock-sensitive, especially if distilled to dryness. Never distill the pot to dryness; leave a residue.
-
Storage : Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Add copper wire or silver foil as a stabilizer if storing for >1 month to scavenge free bromide.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[2] Journal of the American Chemical Society, 94(17), 6190–6191. Link
-
Miller, R. B. (1972).[5] A Convenient Propargylating Agent: 3-Bromo-1-Trimethylisilyl-1-Propyne.[5][6] Synthetic Communications, 2(5), 267–272.[5] (Methodological analog). Link
- Danheiser, R. L., et al. (1984). Scope and mechanism of the (4 + 2) cycloaddition of conjugated enynes with nitrosoalkenes. Journal of the American Chemical Society.
-
PubChem Compound Summary . (2024). 3-Bromo-1-(trimethylsilyl)-1-propyne (Analogous data source). Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for TBDMS stability).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. westmont.edu [westmont.edu]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]
- 5. 3-ブロモ-1-(トリメチルシリル)-1-プロピン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromo-1-trimethylsilyl-1-propyne, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
